molecular formula C22H21F2N3O3 B15183619 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- CAS No. 164662-47-9

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-

Cat. No.: B15183619
CAS No.: 164662-47-9
M. Wt: 413.4 g/mol
InChI Key: BDFSBGNUJYQYMD-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications. Its unique structure, which includes a quinoline core, a piperazine ring, and multiple fluorine atoms, contributes to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the incorporation of fluorine atoms. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline core.

    Incorporation of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Studied for its antibacterial and antifungal properties, as well as its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of bacterial infections and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo- is unique due to its specific structural features, such as the presence of multiple fluorine atoms and the piperazine ring, which contribute to its potent antibacterial activity and distinct pharmacokinetic properties.

Properties

CAS No.

164662-47-9

Molecular Formula

C22H21F2N3O3

Molecular Weight

413.4 g/mol

IUPAC Name

7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(2-fluorophenyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H21F2N3O3/c1-12-9-26(10-13(2)25-12)20-8-19-14(7-17(20)24)21(28)15(22(29)30)11-27(19)18-6-4-3-5-16(18)23/h3-8,11-13,25H,9-10H2,1-2H3,(H,29,30)

InChI Key

BDFSBGNUJYQYMD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4F)F

Origin of Product

United States

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